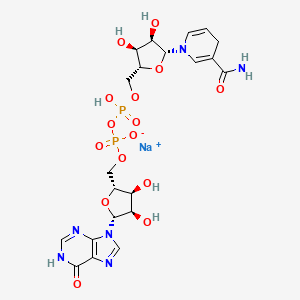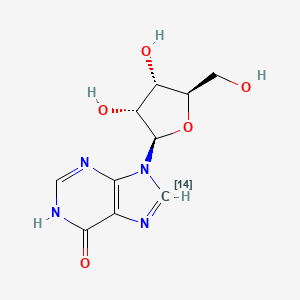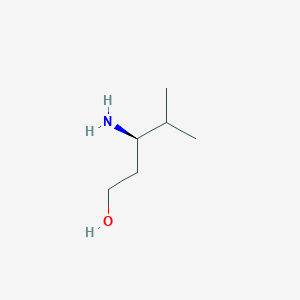
2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one
概要
説明
2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one is a chemical compound belonging to the class of pteridines Pteridines are heterocyclic compounds that play significant roles in various biological processes
準備方法
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like ammonia or alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding oxo-derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Introduction of various functional groups leading to derivatives with different properties.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is used in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one is used as a probe to study enzyme mechanisms and metabolic pathways. It can also be employed in the labeling of biomolecules for imaging studies.
Medicine: This compound has potential therapeutic applications. It is being investigated for its role in treating various diseases, including metabolic disorders and certain types of cancer.
Industry: In the industrial sector, it is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or a cofactor in biochemical reactions, influencing various metabolic pathways.
類似化合物との比較
Sapropterin: A tetrahydropterin with a similar structure but with a different substituent at the 6-position.
Uniqueness: 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one is unique due to its specific structural features and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its role in biological systems make it a valuable compound for research and industry.
特性
IUPAC Name |
2-amino-8-methyl-3,5,6,7-tetrahydropteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c1-12-3-2-9-4-5(12)10-7(8)11-6(4)13/h9H,2-3H2,1H3,(H3,8,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLHPKXOQMGREO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20492701 | |
| Record name | 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38365-12-7 | |
| Record name | 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo)] bis[N-(2-ethoxyphenyl)3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1498428.png)
![tert-butyl (NE)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate](/img/structure/B1498431.png)










